(2R)-3,3,4,4,4-pentafluorobutan-2-ol

Chiral Building Block Asymmetric Synthesis Fluorinated Alcohol

(2R)-3,3,4,4,4-Pentafluorobutan-2-ol (CAS 905577-41-5) is the single (R)-enantiomer of a pentafluorinated secondary alcohol (C₄H₅F₅O, MW 164.07 g/mol). While the racemic mixture (CAS 374-40-3) has documented physical properties including a boiling point of 83–85 °C and density of approximately 1.406 g/cm³, the (2R)-enantiomer provides defined stereochemistry critical for asymmetric synthesis applications where chiral induction or enantiomeric purity is required.

Molecular Formula C4H5F5O
Molecular Weight 164.07 g/mol
CAS No. 905577-41-5
Cat. No. B6331162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3,3,4,4,4-pentafluorobutan-2-ol
CAS905577-41-5
Molecular FormulaC4H5F5O
Molecular Weight164.07 g/mol
Structural Identifiers
SMILESCC(C(C(F)(F)F)(F)F)O
InChIInChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3/t2-/m1/s1
InChIKeyBUGIAHXXBFVPGW-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-3,3,4,4,4-Pentafluorobutan-2-ol (CAS 905577-41-5): Procurement-Relevant Profile of a Chiral Fluorinated Alcohol


(2R)-3,3,4,4,4-Pentafluorobutan-2-ol (CAS 905577-41-5) is the single (R)-enantiomer of a pentafluorinated secondary alcohol (C₄H₅F₅O, MW 164.07 g/mol) [1]. While the racemic mixture (CAS 374-40-3) has documented physical properties including a boiling point of 83–85 °C and density of approximately 1.406 g/cm³, the (2R)-enantiomer provides defined stereochemistry critical for asymmetric synthesis applications where chiral induction or enantiomeric purity is required .

Why Racemic or Opposite-Enantiomer Substitution is Inadvisable for (2R)-3,3,4,4,4-Pentafluorobutan-2-ol


For applications requiring chiral induction—such as asymmetric catalysis, enantioselective synthesis, or chiral resolution—substituting the (2R)-enantiomer (CAS 905577-41-5) with the racemate (CAS 374-40-3) or the (2S)-enantiomer (CAS 905577-42-6) fundamentally alters the stereochemical outcome. The racemate introduces the opposite enantiomer, potentially reducing or reversing enantioselectivity in chiral transformations. Although the absolute optical rotation of the isolated (2R)-enantiomer has not been reported in peer-reviewed literature, the availability of both enantiomers as separately purchasable items confirms synthetic accessibility to configurationally defined material, which is essential for reproducible asymmetric methodologies .

Quantitative Differentiation Evidence for (2R)-3,3,4,4,4-Pentafluorobutan-2-ol versus Comparators


Enantiomeric Identity Differentiates (2R)- from Racemic and (2S)-Forms for Asymmetric Synthesis

The (2R)-enantiomer (CAS 905577-41-5) is the only configurationally defined form suitable for the enantioselective preparation of (R)-configured downstream products. The racemic mixture (CAS 374-40-3) contains a 1:1 ratio of (R) and (S) enantiomers, which in a chiral environment produces a mixture of diastereomeric products, complicating purification and reducing yield. The (2S)-enantiomer (CAS 905577-42-6) yields the opposite absolute configuration in chiral derivatization. While specific optical rotation values have not been published in the peer-reviewed primary literature, commercial availability of both enantiomers as separate catalog items (e.g., CymitQuimica) confirms their discrete identity .

Chiral Building Block Asymmetric Synthesis Fluorinated Alcohol

Physicochemical Reference Values for the Racemate as a Baseline for Property Comparison

While enantiomer-specific physical data for (2R)-3,3,4,4,4-pentafluorobutan-2-ol are absent from the open literature, the racemic mixture (CAS 374-40-3) has reported values that serve as a reference point: boiling point 83–85 °C, density 1.406 g/cm³, and refractive index 1.3126 . The pure (2R)-enantiomer is expected to exhibit identical boiling point and density but a non-zero optical rotation, whereas the racemate shows zero net rotation. The NIST Webbook records the racemate with molecular weight 164.0739 g/mol and standard InChIKey BUGIAHXXBFVPGW-UHFFFAOYSA-N, confirming the gross molecular identity but not stereochemistry [1].

Physicochemical Characterization Fluorinated Solvent Property Benchmarking

Procurement-Relevant Application Scenarios for (2R)-3,3,4,4,4-Pentafluorobutan-2-ol


Enantioselective Synthesis of (R)-Configured Fluorinated Intermediates

The (2R)-enantiomer serves as a chiral alcohol building block for the preparation of (R)-configured esters, ethers, or sulfonates used in medicinal chemistry programs. The defined stereochemistry avoids the 50% yield loss and purification burden inherent to racemic starting materials .

Chiral Auxiliary or Resolving Agent for Acidic Substrates

Fluorinated chiral alcohols can act as resolving agents or chiral auxiliaries. The electron-withdrawing pentafluoroethyl group enhances the acidity of the alcohol proton relative to non-fluorinated analogs, potentially improving diastereomeric discrimination in resolutions. The (2R)-configuration yields separable diastereomeric esters with (R)-specific elution order .

Specialty Solvent for Asymmetric Reactions

The combination of fluorinated alkyl chain and defined chirality makes the compound a candidate for use as a chiral solvating agent or co-solvent in NMR-based enantiomeric purity determination, where the (2R)-enantiomer induces characteristic shift differences for analyte enantiomers .

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